molecular formula C18H24N2O4 B2976718 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide CAS No. 900006-71-5

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide

Cat. No. B2976718
CAS RN: 900006-71-5
M. Wt: 332.4
InChI Key: ZLFXBUSPOKLTJN-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide is a synthetic compound that has been the subject of extensive scientific research in recent years. This compound is known to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In 5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antihypertensive Activity : A study explored the synthesis of a series of compounds, including structures similar to N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide, for antihypertensive properties in rats. Compounds with specific substitutions showed activity as alpha-adrenergic blockers, highlighting the potential for cardiovascular applications (Caroon et al., 1981).

  • Serotonin Receptor Agonism : Another research focused on derivatives of N1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-N2-(p-tolyl)oxalamide for their binding affinity and activity at serotonin (5-HT1A) receptors. The study identified compounds with promising neuroprotective activity and potential applications in pain management (Franchini et al., 2017).

  • Metal Complex Synthesis : Research into the synthesis and characterization of metal complexes involving vic-dioxime ligands based on 1,4-dioxaspiro[4.5]decane structures has been conducted. These complexes have potential in material science and catalysis (Canpolat & Kaya, 2004).

Therapeutic Applications

  • Biologically Active Compound Synthesis : Research on the synthesis of compounds using gabapentin as a precursor, including structures related to the query compound, aimed at discovering new biologically active molecules. Theoretical studies complemented the synthesis efforts, indicating potential therapeutic applications (Amirani Poor et al., 2018).

properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-13-5-7-14(8-6-13)20-17(22)16(21)19-11-15-12-23-18(24-15)9-3-2-4-10-18/h5-8,15H,2-4,9-12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFXBUSPOKLTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide

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